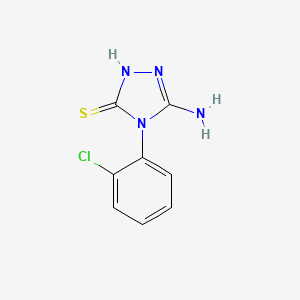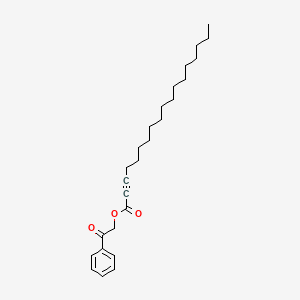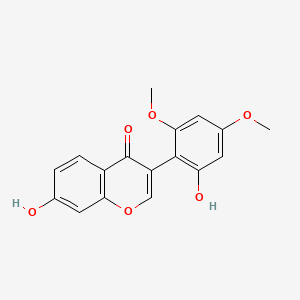![molecular formula C14H12N2 B14377328 1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole CAS No. 90012-99-0](/img/structure/B14377328.png)
1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole: is a nitrogen-containing heterocyclic compound. It is part of the carbazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science . The structure of this compound consists of a fused ring system that includes both pyrrole and carbazole moieties, making it a unique and interesting compound for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole can be synthesized through various methods. One common approach involves the Diels-Alder reaction of indole derivatives with dienophiles, followed by oxidative dehydrogenation . For example, the p-TsOH-catalyzed Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcone in toluene at 60°C can yield tetrahydropyrrolo[3,4-c]carbazoles, which can then be dehydrogenated by DDQ oxidation in acetonitrile at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more aromatic derivatives.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in acetonitrile at room temperature.
Reduction: Palladium-catalyzed hydrogenation reactions.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Aromatized pyrrolo[3,4-c]carbazoles.
Reduction: Fully hydrogenated carbazole derivatives.
Substitution: Functionalized carbazole derivatives with diverse biological activities.
Wissenschaftliche Forschungsanwendungen
1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole involves its interaction with DNA and inhibition of topoisomerase II . The compound intercalates into the DNA base pairs, causing structural alterations that can lead to the inhibition of DNA replication and transcription. This mechanism is particularly relevant for its anticancer activity, as it can induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Indolo[2,3-a]carbazoles: These compounds share a similar fused ring system and exhibit similar biological activities, including anticancer properties.
Pyrrolo[3,4-a]carbazoles: These derivatives also have a fused pyrrole and carbazole ring system and are investigated for their DNA intercalating properties and anticancer activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Uniqueness: 1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole is unique due to its specific ring fusion pattern and the presence of both pyrrole and carbazole moieties. This unique structure contributes to its distinct electronic properties and biological activities, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
90012-99-0 |
|---|---|
Molekularformel |
C14H12N2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole |
InChI |
InChI=1S/C14H12N2/c1-2-4-12-10(3-1)11-6-5-9-7-8-15-13(9)14(11)16-12/h1-6,15-16H,7-8H2 |
InChI-Schlüssel |
AUDQOIAKAWXIKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C=CC3=C2NC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)

![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)

![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)
![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)





